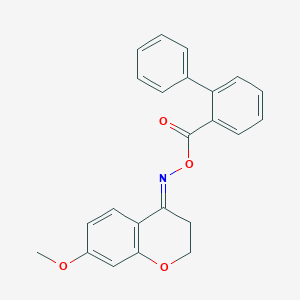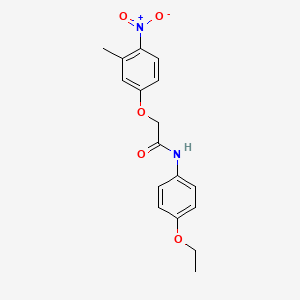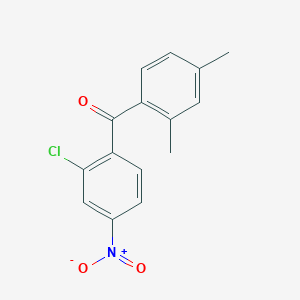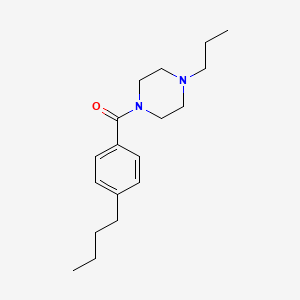
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime, also known as MDL-72527, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of coumarin derivatives and is known to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Wirkmechanismus
The mechanism of action of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to modulate the NF-κB pathway and reduce oxidative stress. It has also been shown to exhibit neuroprotective effects, which may be attributed to its ability to modulate the MAPK pathway and reduce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime has several advantages for lab experiments. It is a synthetic compound, which allows for easy and reproducible synthesis. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and its biological effects are not fully understood. It is also relatively expensive, which may limit its use in some laboratories.
Zukünftige Richtungen
There are several future directions for the study of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could investigate the potential of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime involves the reaction between 7-methoxy-2,3-dihydro-4H-chromen-4-one and 2-biphenylylcarbonyl chloride in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to obtain the oxime derivative. This method has been optimized and yields high purity 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(2-biphenylylcarbonyl)oxime.
Eigenschaften
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-17-11-12-20-21(13-14-27-22(20)15-17)24-28-23(25)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKAZRAQWJSVGI-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3C4=CC=CC=C4)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3C4=CC=CC=C4)/CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(1,3-benzodioxol-5-ylmethylene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5745899.png)
![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)


![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)